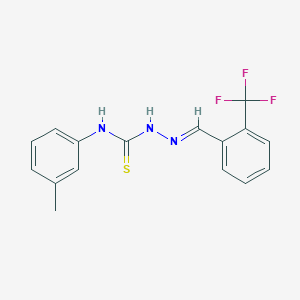
2-(Trifluoromethyl)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(Trifluoromethyl)benzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with N-(3-methylphenyl)thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to ensure complete reaction . The product is then purified by recrystallization or other suitable methods.
Chemical Reactions Analysis
2-(Trifluoromethyl)benzaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to the corresponding amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Trifluoromethyl)benzaldehyde N-(3-methylphenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a subject of interest in biological research.
Medicine: Thiosemicarbazones, in general, are studied for their anticancer properties, and this compound is no exception. It has shown promise in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with various molecular targets. The compound can chelate metal ions, which is believed to be a key factor in its biological activity. By binding to metal ions, it can inhibit the function of metalloenzymes, which are essential for the survival and proliferation of microorganisms and cancer cells . Additionally, the compound can induce oxidative stress in cells, leading to cell death.
Comparison with Similar Compounds
2-(Trifluoromethyl)benzaldehyde N-(3-methylphenyl)thiosemicarbazone can be compared with other thiosemicarbazones, such as:
2-(Trifluoromethyl)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone: This compound has a similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
2-(Trifluoromethyl)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone: This compound has a fluorine atom on the phenyl ring, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its chemical properties and biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and stability, making it a valuable compound for various applications.
Properties
CAS No. |
769144-14-1 |
|---|---|
Molecular Formula |
C16H14F3N3S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C16H14F3N3S/c1-11-5-4-7-13(9-11)21-15(23)22-20-10-12-6-2-3-8-14(12)16(17,18)19/h2-10H,1H3,(H2,21,22,23)/b20-10+ |
InChI Key |
ASXYTGSSSXFYND-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=CC=C2C(F)(F)F |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















